5-Thio-L-galactose(α /β-Mixture)
Description
Contextualization within Thiosugar Chemistry and Glycobiology
5-Thio-L-galactose is a synthetic monosaccharide that falls under the category of thiosugars, specifically a thiopyranose, where the oxygen atom at the C5 position of the pyranose ring is substituted by a sulfur atom. This seemingly subtle change has profound implications for the molecule's properties and its interactions within biological systems.
From a glycobiology perspective, thiosugars like 5-Thio-L-galactose are valuable tools for probing and modulating biological processes involving carbohydrates. Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. Thiosugars, due to their altered properties, can act as inhibitors or modifiers of carbohydrate-metabolizing enzymes, such as glycosidases and glycosyltransferases. researchgate.net This inhibitory action allows researchers to study the roles of these enzymes in various physiological and pathological conditions.
Historical Perspectives on Thiosugar Analogs and Glycomimetics
The exploration of thiosugar analogs is part of a larger effort in medicinal chemistry to create glycomimetics . These are compounds that mimic the structure of natural sugars but possess modified properties, such as increased stability against enzymatic degradation. mdpi.com The concept of isosteric replacement, where an atom or group of atoms is replaced by another with similar size and electronic configuration, has been a guiding principle in drug design for decades. The first synthesis of a thiosugar, 5-thio-D-glucose, was reported in the early 1960s, marking a significant milestone in this field.
Historically, the synthesis of thiosugars was a challenging endeavor. However, over the years, numerous synthetic methods have been developed, allowing for the preparation of a wide variety of thiosugar analogs. researchgate.net These synthetic advancements have paved the way for systematic studies of their biological activities. Researchers have synthesized thiosugar versions of various common monosaccharides, including glucose, mannose, and galactose, in both their D and L enantiomeric forms. The development of these analogs has been driven by the desire to create more stable and effective therapeutic agents that can target carbohydrate-mediated biological pathways.
Rationale for Sulfur Atom Incorporation in Carbohydrate Rings
The deliberate incorporation of a sulfur atom into a carbohydrate ring is based on a sound scientific rationale aimed at modifying the molecule's properties in predictable and advantageous ways.
One of the primary motivations is to enhance enzymatic and chemical stability . The thioether linkage (C-S-C) in the thiopyranose ring is generally more resistant to acid-catalyzed hydrolysis and enzymatic cleavage by glycosidases compared to the corresponding acetal (B89532) linkage (C-O-C) in natural sugars. mdpi.comnih.gov This increased stability makes thiosugars valuable as potential therapeutic agents, as they are likely to have a longer half-life in biological systems. For instance, studies on thio-galactopyranosides have demonstrated their resistance to hydrolysis by α-galactosidases. nih.gov
The altered electronic properties of the sulfur atom can also lead to different non-covalent interactions with biological macromolecules. While the fundamental interactions driving carbohydrate recognition are often preserved, the subtle changes can lead to either tighter or weaker binding, providing a tool to fine-tune the specificity and affinity of carbohydrate-protein interactions.
Detailed Research Findings on Thiosugar Analogs
Due to the limited availability of specific research data for 5-Thio-L-galactose(α/β-Mixture), the following table presents findings from studies on closely related thiosugar analogs. This comparative data provides valuable insights into the expected properties and biological activities of 5-Thio-L-galactose.
| Thiosugar Analog | Research Focus | Key Findings | Reference |
| 5-Thio-D-galactopyranosides | Enzymatic Hydrolysis Resistance | Resistant to hydrolysis by human α-galactosidase A and enzymes in mammalian cell extracts. Hydrolyzed by Bacteroides fragilis α-1,3-galactosidase at a significantly reduced rate compared to their oxygen counterparts. | nih.gov |
| 5-Thio-L-fucose | Modulation of Antibody Fucosylation | When used as a cell culture supplement, it reduces the core-fucosylation of therapeutic antibodies. This modification can lead to enhanced antibody-dependent cellular cytotoxicity (ADCC) activity. | nih.gov |
| 1-Thio-β-D-galactose | Glycocluster Synthesis and Enzyme Inhibition | Used to synthesize multivalent glycoclusters that act as inhibitors of β-galactosidase from E. coli. The thioglycosidic bond improves stability in biological fluids. | conicet.gov.ar |
| 5-Thio-α-Galactosylceramides | Immunostimulatory Activity | Analogs of the potent immunostimulant KRN7000, where the galactose ring oxygen is replaced by sulfur, were synthesized and shown to stimulate NKT cells to produce cytokines like IFN-γ and IL-4. | nih.gov |
Properties
Molecular Formula |
C₆H₁₂O₅S |
|---|---|
Molecular Weight |
196.22 |
Synonyms |
5-Thio-L-galactopyranose; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Thio L Galactose α/β Mixture
Stereoselective Synthesis of 5-Thio-L-galactose Isomers
The stereochemistry at the anomeric center (C-1) is a critical aspect of carbohydrate chemistry, as it profoundly affects the molecule's biological function. Consequently, the stereoselective synthesis of both the α- and β-anomers of 5-thio-L-galactose has been a primary focus of research.
Approaches to α-Anomer Synthesis
The synthesis of the α-anomer of 5-thio-L-galactose often leverages the strong anomeric effect of the thiane (B73995) ring. This effect favors the axial orientation of the anomeric substituent, which in the case of the L-galactose series, corresponds to the α-anomer. Glycosidation reactions of protected 5-thio-D-glucose acceptors have been shown to proceed with high α-selectivity. rsc.org For instance, the reaction of a protected 5-thio-D-glucose acceptor with a D-psicofuranosyl donor in the presence of TMSOTf afforded the corresponding disaccharide with a 5-thio-α-D-glucopyranoside linkage. rsc.org This high stereoselectivity is attributed to the powerful anomeric effect exerted by the sulfur atom in the pyranose ring. rsc.org Similarly, glycosidation with a D-fructofuranosyl donor also resulted in the formation of the α-anomer. rsc.org
Approaches to β-Anomer Synthesis
The synthesis of the β-anomer of 5-thio-L-galactose requires overcoming the inherent α-directing anomeric effect. One strategy involves the transformation of a pre-existing α-anomer. For example, methyl 5-thio-α-D-galactopyranoside has been successfully converted into its β-anomeric counterpart. researchgate.net Another approach involves the use of specific reaction conditions or protecting group strategies that favor the formation of the β-linkage. For instance, the synthesis of multivalent glycoclusters has utilized 1-thio-β-D-galactose as a key building block. conicet.gov.ar
Synthesis of α/β-Mixtures and Anomeric Equilibria
Chiral Pool and Asymmetric Synthesis Strategies
The synthesis of 5-thio-L-galactose often starts from readily available chiral precursors, a strategy known as chiral pool synthesis. D-galactose and its derivatives are common starting materials. researchgate.netelsevierpure.comnih.gov An efficient route to prepare L-sugars, including L-galactose, involves a "head-to-tail" inversion strategy starting from D-sugars like D-glucose and D-mannose. rhhz.net This approach takes advantage of the latent symmetry within the D-sugar to produce its L-enantiomer. rhhz.net Asymmetric synthesis strategies, which create the desired stereochemistry from achiral or racemic precursors, are also employed. nih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions. Thiirane (B1199164) derivatives have been highlighted as crucial starting materials in the asymmetric synthesis of thiohexoses. researchgate.net
Precursor Compounds and Reaction Intermediates in 5-Thio-L-galactose Synthesis
The synthesis of 5-thio-L-galactose relies on a variety of precursor compounds and proceeds through key reaction intermediates. The strategic introduction of the sulfur atom into the carbohydrate scaffold is a pivotal step in these synthetic sequences.
Utilization of Furanosyl Epoxides and Thiirane Derivatives
A common and effective strategy for introducing the sulfur atom into the sugar ring involves the use of epoxide and thiirane (episulfide) intermediates. researchgate.netresearchgate.netnih.gov This approach typically starts with a suitably protected furanose derivative.
The synthesis often begins with the formation of a furanosyl 5,6-epoxide from a diacetone galactose derivative. researchgate.net This epoxide, possessing an L-altrose configuration, is a key intermediate. researchgate.net Treatment of this epoxide with a thiating agent, such as thiourea, leads to the formation of the corresponding 5,6-thiirane. researchgate.netnih.gov This ring-opening of the epoxide and subsequent ring-closure to form the thiirane is a crucial transformation.
The thiirane ring is then opened, often through acetolysis, to introduce the sulfur atom into the carbon backbone. researchgate.netnih.gov For example, acetolysis of a 5,6-dideoxy-5,6-epithio-L-altrofuranose derivative yields a 5-S-acetyl-5-thio-L-altrofuranose. nih.gov Subsequent deacetylation then affords the final 5-thio-L-altrose. nih.gov A similar strategy has been applied to the synthesis of 5-thio-D-galactopyranose, where the thiirane ring opening is achieved through acetolysis in a mixture of acetic acid and acetic anhydride. researchgate.net These methods demonstrate the utility of furanosyl epoxides and thiiranes as versatile intermediates for the synthesis of 5-thio-sugars. researchgate.netconicet.gov.arresearchgate.net
Ring-Opening and Cyclization Methodologies
The construction of the thiopyranose ring is a critical step in the synthesis of 5-thio-L-galactose and its derivatives. One effective strategy involves an acid-promoted cyclization of a precursor molecule. For instance, a γ-thiiranyl diethylacetal can be subjected to acetic acid, which promotes the ring-opening of the strained thiirane (episulfide) ring and subsequent intramolecular cyclization to form the more stable 5-thiopyranoside structure. This method has been successfully applied in the synthesis of 5-thio-L-glucose, demonstrating a viable pathway that can be adapted for the L-galactose stereoisomer. researchgate.net
Another approach involves a radical cyclization mechanism. Thiophenol-mediated 7-endo-trig radical cyclization has been described for the synthesis of seven-membered cyclic ethers and showcases a method that utilizes a thiol to initiate ring formation. researchgate.net While applied to different structures, the principles of radical cyclization represent a potential synthetic route for forming thiosugar rings.
Derivatization Strategies for Research Applications
The strategic modification of 5-thio-L-galactose is essential for its use in biochemical and biomedical research. Derivatization allows for the creation of complex glycoconjugates, the attachment of labels for tracking, and the assembly of molecules for high-throughput screening platforms.
Formation of Glycoconjugates and Thio-Linked Analogs
Glycoconjugates and thio-linked analogs of 5-thio-L-galactose are synthesized to mimic natural oligosaccharides and probe their biological functions. These synthetic targets are often designed as potential enzyme inhibitors. rsc.org
A primary method for creating thio-linked structures involves the use of a 5-thiosugar as a glycosyl donor. For example, 2,3,4-tri-O-acetyl-5-thio-L-fucopyranosyl trichloroacetimidate (B1259523) can be reacted with a suitable glycosyl acceptor in the presence of a catalyst like BF₃·OEt₂ to form α-linked disaccharides. acs.org This demonstrates how the 5-thio-L-galactose core can be incorporated into larger oligosaccharide structures.
Another robust method for generating S-linked analogs is the base-catalyzed coupling of the thiosugar with a reactive species like bromonitromethane. nih.gov Furthermore, multivalent glycoclusters can be assembled by reacting the thiouronium salt derived from galactose with brominated linkers of varying lengths, a method that produces thiogalactosides in excellent yields. conicet.gov.ar These glycoclusters can enhance binding affinity to protein receptors through the "glycoside clustering effect". conicet.gov.ar
| Starting Material | Reagent/Method | Product Type |
| 5-Thio-L-fucopyranosyl trichloroacetimidate | Glycosyl acceptor, BF₃·OEt₂ | Thio-linked disaccharide acs.org |
| Thiosugar | Bromonitromethane | S-linked analog nih.gov |
| Thiouronium salt of galactose | Brominated oligoethyleneglycol linkers | Multivalent thiogalactosides conicet.gov.ar |
Synthesis of Labeled Derivatives for Molecular Probing
To visualize and quantify the interactions of 5-thio-L-galactose-containing molecules in biological systems, they are often equipped with reporter tags. These labeled derivatives serve as molecular probes to investigate mechanisms of catalysis or cellular uptake. kisti.re.kr
A versatile strategy for labeling involves the introduction of a functional handle that is amenable to bioorthogonal chemistry. For instance, 1-thio-β-D-galactosides have been synthesized with terminal triple bonds attached via oligoethyleneglycol spacers. conicet.gov.ar This alkyne group can be readily modified using copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach fluorescent dyes, biotin, or other probes. conicet.gov.ar
Direct conjugation of a fluorophore is another common approach. Thiol-derivatized glycans can be reacted with a functionalized label, such as the zinc salt of 2-(aminomethyl)-N,N-diethyl-4-(1,2,4,5-tetrazin-3-yl)aniline (Zn-TEAB), in a reductive amination reaction to yield a fluorescently tagged glycoconjugate. umaine.edu These labeled molecules are invaluable for studying the function and structure of complex carbohydrates. umsl.edu
| Linker/Tag | Chemistry | Application |
| Terminal Alkyne | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Attachment of various molecular probes conicet.gov.ar |
| Zn-TEAB | Reductive Amination | Introduction of a fluorescent label umaine.edu |
Modular Approaches for Glycoarray Development
Glycoarrays are powerful tools for high-throughput screening of carbohydrate-binding proteins. The development of these arrays often relies on modular, efficient chemical strategies to immobilize a diverse set of carbohydrate ligands onto a surface.
The use of "click chemistry" is a cornerstone of modern glycoarray construction. conicet.gov.ar A modular approach involves the synthesis of a library of alkyne-terminated 1-thio-β-D-galactosides, which can then be "clicked" onto azide-functionalized scaffolds, such as oligosaccharides like trehalose (B1683222) or maltose. conicet.gov.ar This strategy allows for the rapid assembly of a family of glycoclusters with varying valencies and spacer lengths, designed to probe the effects of multivalent binding on protein interactions. conicet.gov.ar The resulting glycoclusters can be immobilized to create a glycoarray for screening purposes, such as identifying specific inhibitors from a library using sensitive detection methods like quartz crystal microbalance. kisti.re.kr
Biochemical Mechanisms and Biological Interactions of 5 Thio L Galactose α/β Mixture
Enzyme Inhibition Kinetics and Specificity
5-Thio-L-galactose, when incorporated into glycosides, confers a significant resistance to enzymatic cleavage by certain α-galactosidases. nih.gov In studies using fluorescently tagged glycosides with terminal α(1→3) and α(1→4)-linked 5-thiogalactose, the compounds were found to be resistant to hydrolysis by human α-galactosidase A. nih.gov This resistance was also observed in homogenates of human breast cancer (MCF-7) and rat glioma (NG108-15) cells. nih.gov
However, the resistance is not absolute across all α-galactosidases, demonstrating enzyme specificity. The α-1,3-galactosidase from Bacteroides fragilis, an inverting glycosidase, was able to hydrolyze both 5-thiogalactoside and standard O-galactoside substrates. nih.gov Despite this capability, the rate of hydrolysis for the thio-analogs was dramatically lower, proceeding at only 1-3% of the rate observed for their oxygen-containing counterparts. nih.gov This profound resistance to enzymatic breakdown highlights the inhibitory nature of the sulfur substitution in the sugar ring. nih.gov
| Substrate Type | Relative Rate of Hydrolysis | Source |
|---|---|---|
| O-Galactoside (Standard) | 100% | nih.gov |
| 5-Thiogalactoside | 1-3% | nih.gov |
Scientific literature from the search results did not provide specific information regarding the inhibitory activity of 5-Thio-L-galactose on α-L-fucosidases from bovine or Bacillus sources.
Thio-sugars, including derivatives of 5-thiogalactose, are understood to function as competitive inhibitors of glycosidases. The mechanism is rooted in their structural analogy to the natural substrates of these enzymes. By mimicking the shape and charge distribution of the corresponding O-glycan, the thio-sugar is able to bind to the enzyme's active site. nih.gov However, the substitution of the endocyclic oxygen atom with a sulfur atom renders the molecule resistant to the acid-catalyzed hydrolysis that the enzyme normally performs. nih.gov
The inhibitory effect of 5-thio-L-galactose is highly dependent on the specific enzyme it interacts with, indicating a significant degree of specificity. The context of the glycosidic linkage and the origin of the enzyme are critical factors. As demonstrated in studies with glycosides containing terminal α(1→3) and α(1→4)-linked 5-thiogalactose, human α-galactosidase A was completely unable to hydrolyze the thio-sugar linkage. nih.gov In contrast, the Bacteroides fragilis α-1,3-galactosidase, which is specific for α-1,3 linkages, could recognize and cleave the thioglycoside, although with very low efficiency. nih.gov
This differential activity underscores that the inhibitory profile is not universal but is instead dictated by the precise structural requirements of each enzyme's active site. An enzyme must be able to accommodate the thio-sugar, and its catalytic residues must be able to interact with it. The variation in efficacy between the human retaining glycosidase (GH27 family) and the bacterial inverting glycosidase (GH110 family) highlights this enzyme-specific nature of inhibition. nih.gov
5-Thio-L-galactose is not only an inhibitor of glycosidases but also an active participant in anabolic pathways, serving as a substrate for glycosyltransferases. These enzymes are responsible for synthesizing complex carbohydrates by transferring a sugar moiety from an activated donor to an acceptor molecule.
Research has shown that the activated nucleotide sugar form, UDP-5'-thiogalactose, can function as an effective donor substrate for galactosyltransferases. nih.gov In enzymatic synthesis experiments, galactosyltransferases successfully transferred 5-thiogalactose from UDP-5'-thiogalactose to lactosyl glycoside acceptors to create more complex thioglycosides. nih.gov This demonstrates that the cellular machinery for glycan synthesis can recognize and utilize these sulfur-containing analogs. Furthermore, investigations into other glycosyltransferases have shown that replacing an anomeric oxygen with sulfur can, in some cases, enhance a substrate's galactosylation capability. nih.gov This indicates that the sulfur atom does not necessarily impede binding to the donor-binding pocket of these enzymes and can be readily incorporated into growing glycan chains. nih.govnih.gov
Interaction with Glycosyltransferases
Influence on Metabolic Pathways in Model Systems
The introduction of 5-Thio-L-galactose into biological systems can lead to significant perturbations of normal metabolic pathways due to its structural mimicry of natural sugars.
Metabolic glycoengineering is a technique used to modify the glycan structures on cell surfaces by introducing synthetic, chemically-tagged monosaccharide analogs into cellular metabolic pathways. nih.govsemanticscholar.orgfrontiersin.orgrsc.org This approach has been successfully employed using various sugar analogs to alter cellular glycosylation.
In the context of Chinese Hamster Ovary (CHO) cells, which are widely used for the production of therapeutic proteins, the modulation of glycosylation is of significant interest. quacell.comsemanticscholar.orgnih.govresearchgate.net While direct evidence for the use of 5-Thio-L-galactose to modulate glycosylation in CHO cells is limited in the reviewed literature, studies with the analogous compound 5-Thio-L-fucose have demonstrated the potential of thiosugars in this area. Supplementation of CHO cell cultures with 5-Thio-L-fucose resulted in a dose- and time-dependent reduction of core-fucosylation on a model therapeutic protein. nih.govnih.govscilit.com This effect was attributed to the metabolic conversion of 5-Thio-L-fucose into GDP-5-Thio-L-fucose, which then competes with the natural GDP-fucose for FUT8, and can also be incorporated into the N-glycan. nih.gov
| Thiosugar Analog | Model System | Observed Effect on Glycosylation |
| 5-Thio-L-fucose | Chinese Hamster Ovary (CHO) cells | Reduction of core-fucosylation |
| 5-Thio-L-galactose | Chinese Hamster Ovary (CHO) cells | Data not available in reviewed literature |
The cellular uptake of monosaccharides is mediated by specific transport proteins. Thiosugars can interfere with these transport systems due to their structural similarity to natural sugars.
Thiosugars have been investigated for their potential to disrupt metabolic pathways in non-mammalian systems, such as bacteria. The unique glycan structures present in bacteria make their biosynthetic pathways attractive targets for the development of novel antimicrobial agents.
Thioglycosides have been shown to act as metabolic inhibitors of bacterial glycan biosynthesis. nih.gov By mimicking the natural sugar substrates, these compounds can interfere with the enzymes involved in the construction of the bacterial cell wall and other essential glycans. This disruption of glycan biosynthesis can negatively impact bacterial fitness and survival. nih.gov While the specific role of 5-Thio-L-galactose as a substrate analog or antagonist in non-mammalian pathways has not been extensively detailed in the reviewed literature, the general principle of thiosugars acting as metabolic inhibitors in bacteria suggests its potential in this area.
Role as a Substrate Analog or Antagonist in Non-Mammalian Metabolic Pathways
L-Galactose Pathway for Ascorbic Acid Biosynthesis in Plants
The L-galactose pathway, also known as the Smirnoff-Wheeler pathway, represents the primary route for L-ascorbic acid (vitamin C) biosynthesis in higher plants nih.gov. This pathway originates from D-fructose 6-phosphate and proceeds through a series of enzymatic steps to yield L-ascorbic acid nih.gov. A critical enzyme in this pathway is L-galactose dehydrogenase (L-GalDH), which catalyzes the NAD+-dependent oxidation of L-galactose to L-galactono-1,4-lactone, the penultimate step in the synthesis of L-ascorbic acid nih.govresearchgate.net.
Studies on L-GalDH from various plant sources, such as spinach, have revealed high specificity for its substrate, L-galactose, with Michaelis constants (Km) in the micromolar range nih.gov. The activity of L-GalDH is subject to regulation, notably through feedback inhibition by the pathway's end-product, L-ascorbic acid, which acts as a competitive inhibitor nih.govscispace.comexlibrisgroup.com. This regulatory mechanism allows the plant to control the rate of vitamin C synthesis based on its internal concentration.
Key Enzymes of the L-Galactose Pathway for Ascorbic Acid Biosynthesis
| Enzyme | Abbreviation | Function | EC Number |
|---|---|---|---|
| Phosphomannose Isomerase | PMI | Converts fructose-6-phosphate (B1210287) to mannose-6-phosphate (B13060355) | 5.3.1.8 |
| Phosphomannomutase | PMM | Converts mannose-6-phosphate to mannose-1-phosphate | 5.4.2.8 |
| GDP-D-mannose Pyrophosphorylase | GMP | Converts mannose-1-phosphate to GDP-D-mannose | 2.7.7.13 |
| GDP-D-mannose 3',5'-Epimerase | GME | Converts GDP-D-mannose to GDP-L-galactose | 5.1.3.18 |
| GDP-L-galactose Phosphorylase | GGP/VTC2/VTC5 | Converts GDP-L-galactose to L-galactose-1-phosphate | 2.7.7.69 |
| L-galactose-1-phosphate Phosphatase | GPP/VTC4 | Converts L-galactose-1-phosphate to L-galactose | 3.1.3.25 |
| L-galactose Dehydrogenase | L-GalDH | Oxidizes L-galactose to L-galactono-1,4-lactone | 1.1.1.316 |
| L-galactono-1,4-lactone Dehydrogenase | GLDH | Oxidizes L-galactono-1,4-lactone to L-ascorbic acid | 1.3.2.3 |
Galactose Catabolism in Bacterial Systems (e.g., Bacteroides vulgatus, Streptococcus pneumoniae)
Bacteria have evolved diverse pathways to metabolize various sugars, including galactose. The human gut bacterium Bacteroides vulgatus utilizes a novel pathway for the catabolism of L-galactose semanticscholar.orgnih.govacs.org. This pathway begins with the oxidation of L-galactose to L-galactono-1,5-lactone by an L-galactose dehydrogenase, followed by hydrolysis to L-galactonate, and subsequent oxidation to D-tagaturonate nih.govnih.gov. D-tagaturonate is then further metabolized to pyruvate (B1213749) and D-glyceraldehyde nih.gov.
In contrast, the human pathogen Streptococcus pneumoniae primarily metabolizes D-galactose through two main pathways: the Leloir pathway and the tagatose-6-phosphate pathway nih.govresearchgate.netresearchgate.net. The utilization of galactose is crucial for pneumococcal virulence researchgate.net. Research has shown that galactose analogues can serve as effective inhibitors of these catabolic pathways, thereby reducing bacterial growth when galactose is the primary carbon source nih.govnih.gov.
Given its structure as an L-enantiomer, 5-Thio-L-galactose would be most relevant to the L-galactose pathway in organisms like Bacteroides vulgatus. Its structural similarity to L-galactose suggests it could act as a competitive inhibitor for the initial enzyme, L-galactose dehydrogenase. By blocking this first committed step, it could disrupt the bacterium's ability to utilize L-galactose as an energy source. In the context of S. pneumoniae, while the primary pathways are for D-galactose, the demonstrated efficacy of galactose analogues in inhibiting growth suggests that thiosugar derivatives like 5-Thio-L-galactose could be explored for their potential inhibitory effects, possibly through off-target binding to the D-galactose metabolizing enzymes.
Key Enzymes in Galactose Catabolism in Selected Bacteria
| Bacterium | Pathway | Key Enzyme | Function |
|---|---|---|---|
| Bacteroides vulgatus | L-Galactose Catabolism | L-galactose dehydrogenase (Bvu0219) | Oxidizes L-galactose to L-galactono-1,5-lactone |
| L-galactono-1,5-lactonase (Bvu0220) | Hydrolyzes lactone to L-galactonate | ||
| L-galactonate dehydrogenase (Bvu0222) | Oxidizes L-galactonate to D-tagaturonate | ||
| Streptococcus pneumoniae | Leloir Pathway | Galactokinase (GalK), Galactose-1-phosphate uridylyltransferase (GalT), UDP-galactose 4-epimerase (GalE) | Metabolizes D-galactose to glucose-1-phosphate |
| Tagatose-6-Phosphate Pathway | LacA, LacB, LacC, LacD | Metabolizes lactose (B1674315) and galactose via tagatose intermediates |
Leloir Pathway Interactions
The Leloir pathway is the principal metabolic route for the catabolism of D-galactose in a wide range of organisms, from bacteria to humans wikipedia.org. It facilitates the conversion of D-galactose into the glycolytic intermediate glucose-1-phosphate through the sequential action of three key enzymes: galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4-epimerase (GALE) uark.edunih.gov. Impairment of this pathway leads to the genetic disorder galactosemia, making the pathway's enzymes, particularly GALK, targets for therapeutic intervention nih.govnih.govtechnologypublisher.com.
5-Thio-L-galactose is the L-enantiomer of 5-thio-D-galactose. The enzymes of the Leloir pathway are stereospecific for D-sugars, making it highly unlikely that 5-Thio-L-galactose would serve as a substrate. However, its potential as an inhibitor cannot be disregarded. Small molecule inhibitors of human galactokinase have been identified as a strategy to prevent the accumulation of the toxic metabolite galactose-1-phosphate in galactosemia patients nih.govnovartis.com. Although specific studies on 5-Thio-L-galactose are limited, the principle of using sugar analogues as inhibitors is well-established mdpi.com. Furthermore, related thiosugar nucleotides, such as UDP-N-acetyl-5-thio-galactosamine, have been shown to act as substrates for enzymes like lactose synthase, a type of galactosyltransferase acs.org. This indicates that while the free thiosugar may not interact with Leloir pathway enzymes, its nucleotide-activated form could potentially bind to and inhibit galactosyltransferases that utilize UDP-galactose, an intermediate of the Leloir pathway.
Molecular Recognition and Structural Biology
Ligand-Protein Binding Studies (e.g., enzyme active sites, antibody interactions)
The replacement of an oxygen atom with sulfur in a carbohydrate ring can significantly influence its interaction with proteins. Thiosugars are known to be interesting candidates for biological studies as they may act as substrates or inhibitors for various carbohydrate-processing enzymes, such as glycosidases.
A notable example of a 5-thiosugar influencing protein binding involves 5-Thio-L-fucose, a compound structurally related to 5-Thio-L-galactose. Studies have shown that when Chinese hamster ovary (CHO) cells are cultured in the presence of 5-Thio-L-fucose, it is metabolically incorporated into the N-glycans of recombinant antibodies in place of L-fucose nih.govnih.gov. This modification, termed core-thiofucosylation, alongside a reduction in standard fucosylation, leads to a significant enhancement of the antibody's binding affinity for the FcγRIIIa receptor. This improved binding translates to a more potent antibody-dependent cellular cytotoxicity (ADCC) response nih.govnih.gov. The enhanced affinity is attributed to changes in the binding kinetics, including a lower activation energy for conformational rearrangement upon complex formation and slower dissociation of the modified antibody from the receptor nih.gov.
These findings suggest that 5-Thio-L-galactose could similarly be recognized and processed by glycosyltransferases, potentially being incorporated into glycans. It may also serve as a ligand for various galactose-binding proteins, such as lectins and other galactosyltransferases, where the sulfur atom could alter binding affinity and specificity compared to its oxygen-containing counterpart. For instance, UDP-5'-thio-galactose substrates have been investigated in the context of galactosyltransferase mechanisms semanticscholar.org.
Effects of 5-Thio-L-fucose Incorporation on Rituximab Antibody Function
| Parameter | Observation | Reference |
|---|---|---|
| Incorporation Level | Up to 47% incorporation as core-thiofucosylation | nih.gov |
| Afucosylation Level | Increased up to 48% | nih.gov |
| FcγRIIIa Binding | Enhanced up to 7.7-fold | nih.gov |
| ADCC Efficacy | 1.5-fold enhancement | nih.gov |
| ADCC Potency | 2.6-fold enhancement | nih.gov |
Conformational Analysis of 5-Thio-L-galactose and its Derivatives in Solution
The three-dimensional structure and conformational flexibility of carbohydrates in solution are critical determinants of their biological activity. Pyranose rings are not planar and typically adopt low-energy chair conformations, denoted as ⁴C₁ (where C4 is above and C1 is below the plane) or ¹C₄ (where C1 is above and C4 is below theplane). The conformational preference is governed by the stereochemistry of the substituents on the ring.
For 5-thio-pyranoses, computational and NMR studies have explored their conformational space. The replacement of the ring oxygen with a sulfur atom modifies the ring geometry due to the different atomic radius and bond angles of sulfur. For L-sugars like L-fucose, the ¹C₄ conformation is generally the most stable. It is therefore expected that 5-Thio-L-galactose would also predominantly adopt the ¹C₄ chair conformation in solution. This conformation would place the bulky C6 group (CH₂OH) in an equatorial position, minimizing steric hindrance, which is a major driving force for conformational stability. While the chair forms are most stable, more flexible skew-boat conformations may also exist in equilibrium, though typically as minor contributors. The precise conformational equilibrium can be influenced by the solvent and the nature of substituents on the ring.
Impact of Sulfur Atom on Anomeric Effect and Chemical Reactivity Profiles
The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the expected steric preference for the equatorial position scripps.eduwikipedia.org. This effect is classically explained by a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic heteroatom (typically oxygen) and the antibonding (σ*) orbital of the C1-substituent bond wikipedia.org.
Replacing the endocyclic oxygen with sulfur significantly modulates this effect. Sulfur is larger and less electronegative than oxygen, which has several structural and electronic consequences. The C-S bonds in the thiopyranose ring are longer than the corresponding C-O bonds, and the C-S-C bond angle is smaller than the C-O-C angle. These geometric changes, combined with the lower electronegativity and more diffuse p-orbitals of sulfur, result in a weaker anomeric effect in thiosugars compared to their O-glycoside counterparts.
This weakened anomeric effect means there is a reduced preference for axial substituents at the anomeric carbon in 5-Thio-L-galactose. Consequently, the equilibrium between the α and β anomers, and the preference for axial versus equatorial anomeric substituents, will differ from that of L-galactose. This alteration in electronic distribution and stereoelectronic effects also modifies the chemical reactivity profile of the molecule, particularly at the anomeric center, influencing its susceptibility to hydrolysis and its properties as a glycosyl donor in enzymatic reactions.
Comparison of Properties: Oxygen vs. Sulfur in a Pyranose Ring
| Property | Oxygen-containing Ring (Oxane) | Sulfur-containing Ring (Thiane) | Impact on 5-Thio-L-galactose |
|---|---|---|---|
| Electronegativity | ~3.44 | ~2.58 | Altered charge distribution, reduced polarity |
| Covalent Radius | ~66 pm | ~105 pm | Longer C-S bonds, altered ring pucker |
| Endocyclic Bond Angle (C-X-C) | ~111° | ~100° | Flatter ring geometry near the heteroatom |
| Anomeric Effect | Strong | Weak | Reduced preference for axial anomeric substituents |
| Hydrogen Bond Acceptor | Yes | No | Altered interactions with solvent and protein active sites |
Analytical and Characterization Methodologies for 5 Thio L Galactose α/β Mixture
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the precise chemical structure of 5-Thio-L-galactose and confirming the presence of the α and β anomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural analysis of 5-Thio-L-galactose in solution. Both ¹H and ¹³C NMR are employed to define the connectivity and stereochemistry of the molecule.
¹³C-NMR Chemical Shifts: The substitution of the endocyclic oxygen with sulfur significantly influences the chemical shifts of the ring carbons, particularly the adjacent C-1 and C-4 atoms. mdpi.com In an aqueous solution, 5-Thio-L-galactose exists as a mixture of α and β anomers, which are distinguishable by their unique sets of ¹³C NMR signals. While specific data for 5-Thio-L-galactose is not extensively published, the expected chemical shifts can be inferred from data for L-galactose, with adjustments for the deshielding or shielding effects of the sulfur atom. For D-galactose, the anomeric carbon (C-1) of the α-anomer typically resonates downfield compared to the β-anomer. chemicalbook.commdpi.com A similar trend is expected for the L-enantiomer. The presence of sulfur, being less electronegative than oxygen, is expected to shift the adjacent carbon signals (C-1 and C-4) upfield compared to their O-glycoside counterparts.
Table 1: Representative ¹³C-NMR Chemical Shifts for D-Galactose Anomers (in D₂O)
| Carbon Atom | α-Anomer (ppm) | β-Anomer (ppm) |
|---|---|---|
| C-1 | 92.7 | 96.5 |
| C-2 | 68.7 | 71.6 |
| C-3 | 69.5 | 72.8 |
| C-4 | 69.2 | 68.9 |
| C-5 | 70.8 | 74.8 |
| C-6 | 61.4 | 61.4 |
Note: Data presented is for D-galactose and serves as a reference. Shifts for 5-Thio-L-galactose will differ due to the sulfur atom and L-configuration.
Coupling Constants: Proton-proton (¹H-¹H) coupling constants (J-values) are crucial for determining the relative stereochemistry of the protons on the thiopyranose ring. The magnitude of the three-bond coupling constant between the anomeric proton (H-1) and H-2 (³JH1,H2) is particularly diagnostic for anomeric configuration. unimo.it
For the α-anomer , with an axial H-1 and an axial H-2 (in the common ¹C₄ conformation of L-galactose), a large coupling constant (typically ~8-10 Hz) is expected.
For the β-anomer , with an equatorial H-1, a smaller axial-equatorial coupling constant (typically ~2-4 Hz) is anticipated. unimo.it
The small coupling constant often observed between H-4 and H-5 in galactose (³JH4,H5 ≈ 1 Hz) is a characteristic feature that helps to distinguish it from other hexopyranoses like glucose. researchgate.net This feature is expected to be retained in the 5-thio analog.
Mass Spectrometry Applications
Mass spectrometry (MS) is essential for confirming the molecular weight of 5-Thio-L-galactose and for analyzing its presence in more complex biological samples. sfrbm.org When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying metabolites of thiosugars. nih.gov
The key feature of 5-Thio-L-galactose in MS is its distinct molecular mass compared to native galactose. The substitution of an oxygen atom (atomic weight ~16 amu) with a sulfur atom (atomic weight ~32 amu) results in a mass increase of approximately 16 Da. This mass shift is a clear diagnostic marker for the incorporation of the thiosugar into glycoconjugates or for its detection in metabolic studies. nih.gov
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that can help confirm the identity of the thiosugar and its conjugates. sfrbm.orgnih.gov
Chromatographic Methods for Isolation, Purification, and Analysis
Chromatographic techniques are indispensable for separating the 5-Thio-L-galactose α/β-mixture from reaction byproducts, unreacted starting materials, and for quantitative analysis. magritek.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the analysis and purification of monosaccharides. mtoz-biolabs.com For 5-Thio-L-galactose, several HPLC modes can be employed.
Reversed-Phase HPLC (RP-HPLC): While sugars are highly polar, they can be analyzed by RP-HPLC after derivatization with a chromophore or fluorophore, such as 1-phenyl-3-methyl-5-pyrazolone (PMP) or 2-aminobenzoic acid (2-AA). lcms.cznih.govfrontiersin.org This not only allows for retention on a C18 column but also greatly enhances detection sensitivity using UV or fluorescence detectors.
Normal-Phase/HILIC: Amine-based columns operating in normal-phase or hydrophilic interaction liquid chromatography (HILIC) mode are well-suited for separating underivatized polar compounds like sugars using acetonitrile/water mobile phases. researchgate.net
Ion-Exchange Chromatography: This technique can also be used, particularly for separating charged derivatives or for analysis in specific matrices.
A typical detector for underivatized sugar analysis is a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as sugars lack a strong native chromophore. mtoz-biolabs.comresearchgate.net
Table 2: Example HPLC Conditions for Monosaccharide Analysis
| Parameter | Condition 1 (RP-HPLC, Derivatized) | Condition 2 (HILIC, Underivatized) |
|---|---|---|
| Column | C18 (e.g., 150 x 4.6 mm) | Amine-bonded silica (B1680970) (e.g., 250 x 4.6 mm) |
| Mobile Phase | A: Ammonium acetate (B1210297) buffer (pH 5.5) B: Acetonitrile | Acetonitrile:Water (e.g., 80:20 v/v) |
| Detection | UV or Fluorescence (post-derivatization) | Refractive Index (RI) or ELSD |
| Reference | nih.govfrontiersin.org | researchgate.net |
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and cost-effective method for monitoring reaction progress during the synthesis of 5-Thio-L-galactose and for preliminary purity assessment. youtube.com
Stationary Phase: Silica gel 60 plates are commonly used for carbohydrate separations. researchgate.netresearchgate.net For certain applications, cellulose (B213188) plates can also provide good resolution. researchgate.net
Mobile Phase: The choice of eluent is critical. Due to the high polarity of sugars, polar solvent systems are required. Common systems include mixtures of a polar organic solvent, an acid or base, and water.
Acetonitrile/Water (e.g., 85:15 v/v) researchgate.net
Butanol/Acetic Acid/Water (BAW) researchgate.net
Ethyl Acetate/Pyridine/Acetic Acid/Water (EPAW) researchgate.net
Acetonitrile/Ethyl Acetate/1-Propanol/Water (e.g., 85:20:20:15 v/v/v/v) researchgate.net
Visualization: Since sugars are not UV-active, a staining reagent is required for visualization. Common stains include:
Potassium permanganate (B83412) (KMnO₄) solution nih.gov
P-anisaldehyde solution followed by heating
Alkaline silver nitrate (B79036) solution researchgate.net
The Rf value of 5-Thio-L-galactose will be influenced by the presence of the sulfur atom, likely making it slightly less polar than its native L-galactose counterpart, which may result in a slightly higher Rf value in a given normal-phase system.
Development and Application of Molecular Probes
The unique thiol group in 5-Thio-L-galactose makes it a target for specific chemical ligation and detection strategies, distinguishing it from natural sugars. While the development of 5-Thio-L-galactose as a molecular probe is an emerging area, its properties allow it to be used in conjunction with existing probes. nih.gov
Thiosugars, due to their enhanced stability and unique reactivity, are valuable tools in chemical biology. mdpi.comuniversiteitleiden.nleurekaselect.com The thiol group of 5-Thio-L-galactose can be selectively targeted by thiol-reactive fluorescent or affinity probes (e.g., maleimides, iodoacetamides). nih.gov If 5-Thio-L-galactose is metabolically incorporated into cellular glycans, these probes can then be used to specifically label and identify the modified biomolecules. This strategy allows for the tracking and visualization of metabolic pathways that utilize galactose, offering a powerful method for studying glycan dynamics that is not possible with the natural sugar.
Thiol-Based Probes for Intracellular Imaging and Detection
The thiol group within 5-Thio-L-galactose presents a reactive handle for chemical modification, a feature highly valuable for intracellular imaging and detection. Although direct examples of 5-Thio-L-galactose in cellular imaging are not extensively documented, the underlying strategy is well-established in chemical biology. If 5-Thio-L-galactose were to be metabolically incorporated into cellular glycans, the exposed thiol group could serve as a target for bioorthogonal ligation reactions.
This approach would typically involve a two-step process:
Metabolic Labeling: Cells would be incubated with 5-Thio-L-galactose, which could potentially enter biosynthetic pathways and be incorporated into various glycoconjugates.
Fluorescent Tagging: Following incorporation, the cells would be treated with a thiol-reactive fluorescent probe, such as a maleimide- or iodoacetamide-functionalized fluorophore. This probe would covalently bind to the thiol group of the incorporated sugar, allowing for the visualization of the location and dynamics of these specific glycoconjugates within the cell using fluorescence microscopy.
This strategy allows for the sensitive and specific detection of glycans in a manner that is not possible with traditional antibody-based methods, providing a powerful tool for studying glycan trafficking and function in living cells.
Probes for Studying Protein-Carbohydrate Interactions and Glycan Recognition
The stability of the thioether bond makes thio-sugars excellent mimics of natural carbohydrates for studying protein-carbohydrate interactions. Because they are resistant to hydrolysis by glycosidases, they can act as competitive inhibitors or stable ligands to probe the active sites of carbohydrate-binding proteins, such as lectins and enzymes.
Research on analogous thio-galactosides provides a clear framework for how 5-Thio-L-galactose could be employed. For instance, thiomethyl galactoside (TMG), a derivative of D-galactose, is a well-known inducer of the lac operon in E. coli. wikipedia.org It functions by binding to the lac repressor protein, thereby preventing the repressor from binding to the operator DNA and allowing for gene transcription. wikipedia.org This demonstrates the ability of a thio-galactoside to act as a stable molecular probe to modulate and study protein-DNA interactions.
Furthermore, the synthesis of multivalent ligands, or glycoclusters, from 1-thio-β-D-galactose has been shown to be an effective strategy for studying and inhibiting β-galactosidase from E. coli. conicet.gov.ar In these studies, multiple copies of the thio-galactose residue are attached to a central scaffold. conicet.gov.ar This multivalent presentation can lead to a significant increase in binding affinity and inhibitory activity, a phenomenon known as the "glycoside clustering effect". conicet.gov.ar The inhibitory activities of these synthesized glycoclusters were determined using Lineweaver-Burk analysis, providing quantitative data on their interaction with the enzyme. conicet.gov.ar
These findings suggest that 5-Thio-L-galactose could be similarly used to create stable probes for proteins that specifically recognize L-galactose, an isomer important in pathways like vitamin C biosynthesis in plants. nih.govnih.gov By creating multivalent structures or functionalized derivatives of 5-thio-L-galactose, researchers could develop potent and specific tools to investigate the roles of L-galactose binding proteins in various biological processes.
The following table summarizes the inhibitory activity of synthetic multivalent ligands derived from 1-thio-β-D-galactose against β-galactosidase from E. coli, illustrating the type of data generated from such studies.
| Compound | Number of Sugar Residues | Linker | Ki (μM) |
| Monovalent Ligand | 1 | Propargyl | 1200 |
| Bivalent Ligand | 2 | Di-propargyl ether | 1100 |
| Trivalent Ligand | 3 | Tri-propargyl amine | 800 |
| Tetravalent Ligand | 4 | Pentaerythritol tetra-propargyl ether | 500 |
| Data sourced from studies on 1-thio-β-D-galactose glycoclusters as inhibitors of β-galactosidase. conicet.gov.ar |
Theoretical Considerations and Future Research Directions
Computational Modeling and Molecular Dynamics Simulations of 5-Thio-L-galactose Interactions
Computational methods, particularly molecular dynamics (MD) simulations, are indispensable tools for understanding the nuanced interactions between 5-Thio-L-galactose and its biological targets at an atomic level. diva-portal.org These simulations can predict how the thiosugar binds to proteins, such as enzymes and lectins, and elucidate the energetic contributions of these interactions. rsc.orgnih.gov
MD simulations allow researchers to visualize the dynamic behavior of 5-Thio-L-galactose within a protein's binding site. youtube.comyoutube.com This provides insights into the conformational changes of both the ligand and the protein upon binding. For instance, based on computational calculations, it was hypothesized that the stereoselectivity of certain reactions involving thiosugars is influenced by hydrogen bonding and coordination with catalysts. mdpi.com By calculating binding affinities, these computational approaches can help prioritize which derivatives of 5-Thio-L-galactose might be more potent inhibitors or modulators of a specific biological target. nih.gov
Future research in this area will likely focus on refining the force fields used in simulations to more accurately represent the unique electronic properties of the thioether linkage in the sugar ring. youtube.com Combining MD simulations with quantum mechanics (QM/MM) methods will offer a more precise description of the electronic rearrangements that occur during ligand binding and enzymatic catalysis. These advanced computational studies will be crucial in guiding the rational design of next-generation thiosugar-based therapeutics.
Design Principles for Novel Thiosugar Glycomimetics with Enhanced Specificity
Glycomimetics are compounds designed to mimic the structure and function of native carbohydrates, but with improved properties such as enhanced stability and bioavailability. rsc.orgnih.gov Thiosugars like 5-Thio-L-galactose are a key class of glycomimetics. mdpi.com The design of novel thiosugar-based molecules with high specificity for their intended biological targets is a major goal in medicinal chemistry. rsc.orgnih.gov
The primary design principle involves leveraging the structural and electronic differences between thiosugars and their oxygen-containing counterparts. rsc.org The replacement of the endocyclic oxygen with sulfur alters the geometry and electronics of the sugar ring, which can lead to more specific interactions with a target protein. universiteitleiden.nl Thiosugars are also more resistant to enzymatic hydrolysis, a significant advantage for developing carbohydrate-based drugs. universiteitleiden.nl
Key strategies for enhancing the specificity of thiosugar glycomimetics include:
Modifying the aglycone moiety: Attaching different chemical groups to the anomeric carbon can create additional points of interaction with the target protein, thereby increasing binding affinity and selectivity.
Introducing functional groups: The addition of functional groups at various positions on the thiosugar ring can be used to probe the binding pocket of a target protein and optimize interactions.
Creating multivalent displays: Presenting multiple copies of a thiosugar on a scaffold can lead to a significant increase in binding avidity, a phenomenon known as the "glycocluster effect."
Future design efforts will increasingly rely on a combination of computational modeling, structural biology, and high-throughput screening to identify the most promising glycomimetic candidates.
Unexplored Biological Roles and Mechanistic Hypotheses in Model Systems
While some biological activities of thiosugars are known, there remains a vast, unexplored landscape of their potential roles in biological systems. mdpi.com The unique properties of thiosugars suggest they could be used to probe or modulate a wide range of biological processes that involve native carbohydrates. researchgate.net
One area of active investigation is the use of thiosugars to study the roles of specific carbohydrate-modifying enzymes. For example, thiosugar analogues of enzyme substrates can act as inhibitors, allowing researchers to dissect the function of these enzymes in cellular pathways. researchgate.net A mechanistic hypothesis could be that a thiosugar glycomimetic protects against a disease model by altering the function of a key protein. nih.gov This can be tested in cell-based assays, for instance, by observing whether the glycomimetic can counteract a toxic effect and if this protection is lost when the target protein is absent. nih.gov
Future research should focus on systematically screening 5-Thio-L-galactose and other thiosugars against a broad panel of biological targets, including lectins, glycosyltransferases, and glycosidases. The use of "clickable" thiosugar probes will enable the identification of their binding partners in complex biological mixtures, a technique known as chemical proteomics. This will undoubtedly uncover novel biological roles for thiosugars and provide new starting points for drug discovery. For example, the use of 5-Thio-L-fucose has been shown to modulate the fucosylation of therapeutic proteins, enhancing their therapeutic efficacy. nih.gov
Advancements in Synthetic Approaches for Scalability and Purity for Research Applications
The availability of pure and well-defined thiosugars is essential for their study and application. universiteitleiden.nl While numerous methods for the synthesis of thiosugars have been developed, there is a continuing need for more efficient, scalable, and stereoselective synthetic routes. researchgate.net
Recent advancements in synthetic organic chemistry have provided new tools for the construction of thiosugars. These include the use of transition metal catalysis and organocatalysis to control the stereochemical outcome of key bond-forming reactions. mdpi.com For instance, a regiodivergent approach has been developed where the choice of catalyst (Co(BF₄)₂ or Pd₂(dba)₃) determines whether a 3-thiosugar or a 1-thiosugar is formed. mdpi.com The development of one-pot procedures and automated synthesis platforms is also helping to streamline the production of thiosugars. rhhz.netchemrxiv.org
A significant challenge in thiosugar synthesis is the control of stereochemistry at the anomeric center and other stereocenters in the sugar ring. nih.gov Future research in this area will likely focus on the development of novel catalytic systems that can provide high levels of stereocontrol. The exploration of enzymatic and chemoenzymatic approaches, which take advantage of the exquisite selectivity of enzymes, also holds great promise for the synthesis of complex thiosugars. Furthermore, developing scalable syntheses, such as those demonstrated for 4'-thionucleosides, will be critical for advancing these compounds from research curiosities to clinically relevant molecules. rsc.org Efficient synthetic routes to L-galactose itself have also been a subject of research, providing a foundation for the synthesis of its thio-analogs. elsevierpure.comnih.govelsevierpure.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the structural integrity of 5-Thio-L-galactose (α/β-Mixture) during synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the thio-glycosidic bond and distinguish α/β anomers via coupling constants (e.g., α-anomers typically show Hz, β-anomers Hz) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with methanol-water-acetic acid mobile phases (e.g., 62:37:1) to separate and quantify α/β ratios, validated against calibration curves with r ≥ 0.999 .
- Key Challenge : Ensure solvent compatibility to avoid anomerization during analysis.
Q. How should researchers design a synthesis protocol to optimize the α/β ratio of 5-Thio-L-galactose?
- Methodology :
- Kinetic vs. Thermodynamic Control : Use polar aprotic solvents (e.g., DMF) and lower temperatures to favor the α-anomer (kinetic product), or acidic conditions and prolonged reaction times to favor the β-anomer (thermodynamic product) .
- Purification : Crystallization or flash chromatography with silica gel can isolate specific anomers. Monitor purity via TLC (Rf values) and HPLC retention times .
- Data Interpretation : Compare experimental α/β ratios to theoretical yields using mass balance calculations.
Advanced Research Questions
Q. How can computational modeling be integrated to predict the reactivity of 5-Thio-L-galactose in enzymatic systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate bond dissociation energies and transition states for thio-glycosidic bond cleavage. Compare with natural galactose to assess steric/electronic effects .
- Molecular Docking : Simulate interactions with galactosidases or lectins using software like AutoDock Vina. Validate predictions with enzymatic assays (e.g., Michaelis-Menten kinetics) .
- Challenge : Account for solvent effects and protonation states in simulations.
Q. What strategies resolve contradictions in reported bioactivity data for 5-Thio-L-galactose across studies?
- Methodology :
- Meta-Analysis : Systematically compare variables such as cell lines, assay conditions (pH, temperature), and compound purity (e.g., HPLC purity ≥ 95% vs. crude mixtures) .
- Reproducibility Testing : Replicate key studies under standardized conditions, including controls for anomer equilibrium shifts during bioassays .
- Statistical Approach : Apply multivariate regression to isolate confounding factors (e.g., impurity interference).
Q. How can researchers assess the stability of 5-Thio-L-galactose under physiological conditions?
- Methodology :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–8) at 37°C. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., free galactose or sulfhydryl derivatives) .
- Anomer Equilibrium Kinetics : Use H NMR to track α/β ratio changes over time. Fit data to a first-order reversible reaction model .
- Key Consideration : Validate stability in biologically relevant matrices (e.g., serum, cell lysates).
Methodological Best Practices
- Data Transparency : Report raw NMR/HPLC chromatograms in supplementary materials, including baseline noise and integration thresholds .
- Reproducibility : Document reaction conditions (solvent, temperature, catalyst) in detail, adhering to guidelines for experimental replication .
- Critical Analysis : Cross-validate structural assignments using multiple techniques (e.g., NMR + IR + HRMS) to avoid mischaracterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
